molecular formula C10H16IN3O2 B2547073 Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate CAS No. 2408969-37-7

Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate

Cat. No.: B2547073
CAS No.: 2408969-37-7
M. Wt: 337.161
InChI Key: SBGALDSIMDUOJD-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a tert-butyl carbamate group and an iodo-substituted pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of 4-iodo-2-methylpyrazole as a starting material, which is then reacted with tert-butyl carbamate under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the carbamate group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a palladium catalyst.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its unique structural features.

    Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(4-bromobutyl)carbamate]
  • N-tert-Butoxycarbonyl)-4-iodoaniline
  • Tert-butyl (4-iodophenyl)carbamate

Uniqueness

Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate is unique due to the presence of both the iodo-substituted pyrazole ring and the tert-butyl carbamate group. This combination imparts distinct chemical properties, such as reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-6-8-7(11)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGALDSIMDUOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NN1C)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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